molecular formula C24H38N2O8 B138902 oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate CAS No. 143503-35-9

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate

Cat. No.: B138902
CAS No.: 143503-35-9
M. Wt: 482.6 g/mol
InChI Key: VJGNSXPLERZNNF-UHFFFAOYSA-N
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Description

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C22H36N2O4·C2H2O4 . This compound is known for its unique chemical structure, which includes a carbamate group, a piperidine ring, and butoxy and propoxy substituents. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) include:

Uniqueness

What sets carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) apart from similar compounds is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

143503-35-9

Molecular Formula

C24H38N2O8

Molecular Weight

482.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

VJGNSXPLERZNNF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Synonyms

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1)

Origin of Product

United States

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